N-Boc-N-bis(PEG4-azide)
Overview
Description
N-Boc-N-bis(PEG4-azide) is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its two azide groups and a tert-butoxycarbonyl (Boc) protected amino group. The azide groups enable it to participate in click chemistry reactions, making it a valuable reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-N-bis(PEG4-azide) is synthesized through a multi-step process. The synthesis typically begins with the preparation of a polyethylene glycol (PEG) chain, which is then functionalized with azide groups. The Boc protection is introduced to the amino group to prevent unwanted reactions during the synthesis. The final product is obtained through purification steps such as column chromatography .
Industrial Production Methods
In industrial settings, the production of N-Boc-N-bis(PEG4-azide) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and development applications .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-bis(PEG4-azide) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the compound to form stable triazole linkages with alkyne-containing molecules .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, making it suitable for biological applications. .
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including drug development and bioconjugation .
Scientific Research Applications
N-Boc-N-bis(PEG4-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in the development of targeted therapies, particularly in cancer research, where it helps in the selective degradation of oncogenic proteins.
Industry: Applied in the production of advanced materials and nanotechnology, where its click chemistry capabilities enable the creation of functionalized surfaces and nanoparticles
Mechanism of Action
N-Boc-N-bis(PEG4-azide) exerts its effects through its azide groups, which participate in click chemistry reactions. These reactions form stable triazole linkages, enabling the compound to act as a linker in various applications. In the context of PROTACs, the compound facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway .
Comparison with Similar Compounds
N-Boc-N-bis(PEG4-azide) is unique due to its dual azide groups and Boc-protected amino group, which provide versatility in click chemistry and protection during synthesis. Similar compounds include:
N-Boc-N-bis(PEG3-azide): Similar structure but with a shorter PEG chain.
N-Boc-N-bis(PEG2-azide): Even shorter PEG chain, affecting its solubility and reactivity.
N-Boc-N-bis(PEG4-alkyne): Contains alkyne groups instead of azide, used in complementary click chemistry reactions
These compounds share similar applications but differ in their specific functional groups and chain lengths, which influence their reactivity and suitability for various applications.
Properties
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O10/c1-25(2,3)42-24(33)32(6-10-36-14-18-40-22-20-38-16-12-34-8-4-28-30-26)7-11-37-15-19-41-23-21-39-17-13-35-9-5-29-31-27/h4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTMSYUZSFHWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104755 | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-25-1 | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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